(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
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Overview
Description
(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate is the (1R,6S)-enantiomer of cis-1,6-dihydroxycyclohexa-2,4-dienecarboxylate. It is a conjugate base of a (1R,6S)-1,6-dihydroxycyclohexa-2,4-dienecarboxylic acid. It is an enantiomer of a (1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate.
Scientific Research Applications
Enzymatic Derivation and Synthesis
The enzymatically derived and enantiomerically pure compound similar to "(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate" has been used as a starting material in multi-step synthesis processes. For example, one study involved the conversion of an enzymatically derived compound into enantiomerically pure compounds that embody the pentacyclic framework of Vindoline, a precursor to clinically significant anticancer agents vinblastine and vincristine (White & Banwell, 2016).
Rearrangements and Transformations
Research on but-3-enoic esters has shown support for cheletropic rearrangements under certain conditions, which can be relevant to understanding the behaviors and applications of similar cyclohexadiene derivatives (Tsaconas et al., 2000).
Microbial Dihydroxylation
A study on the microbial dihydroxylation of benzoic acid led to the preparation of highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives. This research highlights the potential of microbial processes in generating key intermediates for further chemical transformations (Myers et al., 2001).
Asymmetric Synthesis
Asymmetric synthesis research has produced novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, demonstrating the versatility of cyclohexadiene derivatives in synthesizing complex chiral molecules (Sun et al., 2021).
properties
Product Name |
(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate |
---|---|
Molecular Formula |
C7H7O4- |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
(1R,6S)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C7H8O4/c8-5-3-1-2-4-7(5,11)6(9)10/h1-5,8,11H,(H,9,10)/p-1/t5-,7+/m0/s1 |
InChI Key |
PUCYIVFXTPWJDD-CAHLUQPWSA-M |
Isomeric SMILES |
C1=C[C@@H]([C@](C=C1)(C(=O)[O-])O)O |
Canonical SMILES |
C1=CC(C(C=C1)(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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